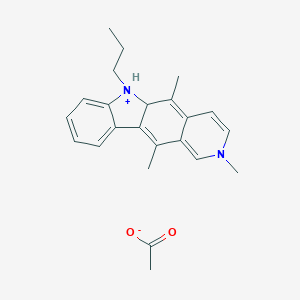
2-Methyl-6-propylellipticinium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-propylellipticinium acetate is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. In
Applications De Recherche Scientifique
2-Methyl-6-propylellipticinium acetate has a range of potential scientific research applications, primarily in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-propylellipticinium acetate involves the inhibition of acetylcholinesterase activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-6-propylellipticinium acetate are primarily related to its inhibition of acetylcholinesterase activity. This can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-6-propylellipticinium acetate for lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in studying the nervous system. Additionally, its unique chemical structure and properties make it a promising candidate for use in various fields of study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are many potential future directions for research on 2-Methyl-6-propylellipticinium acetate. One area of focus could be on further understanding its mechanism of action and how it interacts with the nervous system. Additionally, research could be conducted to explore its potential applications in treating neurological disorders and other conditions. Finally, further studies could be conducted to determine the safety and potential toxicity of 2-Methyl-6-propylellipticinium acetate.
In conclusion, 2-Methyl-6-propylellipticinium acetate is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. Further research is needed to fully understand its effects and potential applications, but it has the potential to contribute to significant advancements in these fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-propylellipticinium acetate involves a multi-step process that includes the reaction of 2-methyl-6-propylpyridine with ethyl chloroacetate, followed by cyclization and quaternization. The final product is obtained through the purification of the resulting salt. This synthesis method has been optimized to produce high yields of pure 2-Methyl-6-propylellipticinium acetate, making it a viable option for large-scale production.
Propriétés
Numéro CAS |
114752-50-0 |
|---|---|
Nom du produit |
2-Methyl-6-propylellipticinium acetate |
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2,5,11-trimethyl-6-propyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium;acetate |
InChI |
InChI=1S/C21H24N2.C2H4O2/c1-5-11-23-19-9-7-6-8-17(19)20-14(2)18-13-22(4)12-10-16(18)15(3)21(20)23;1-2(3)4/h6-10,12-13,21H,5,11H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
MFNKVHXGGRTDAX-UHFFFAOYSA-N |
SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
SMILES canonique |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Synonymes |
2-methyl-6-propylellipticine 2-methyl-6-propylellipticinium acetate 2-MPEPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



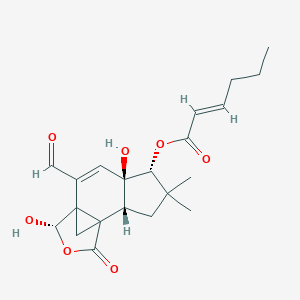
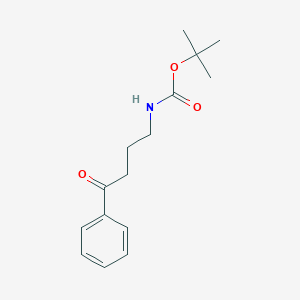

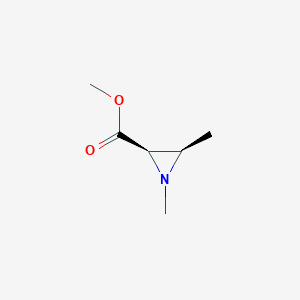
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
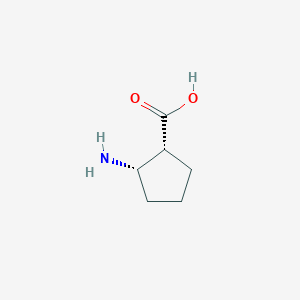
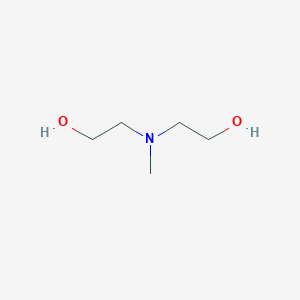
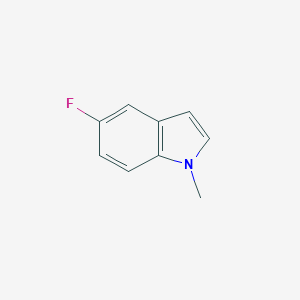
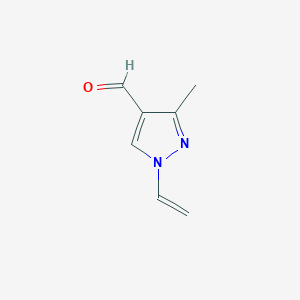
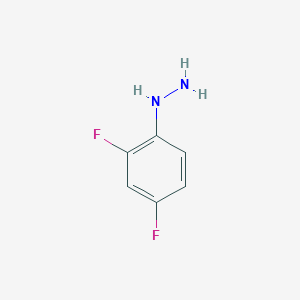
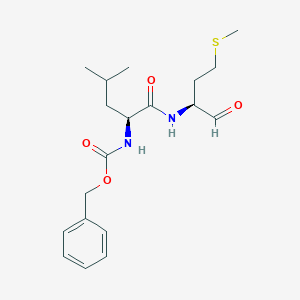
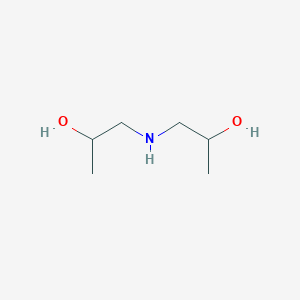
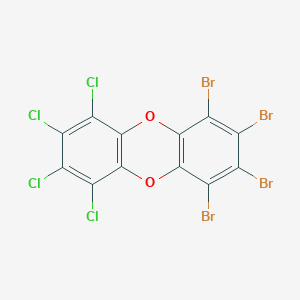
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)